molecular formula C15H26 B12654682 Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- CAS No. 74253-04-6

Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)-

Cat. No.: B12654682
CAS No.: 74253-04-6
M. Wt: 206.37 g/mol
InChI Key: XWPHDIMQUVEJCS-UHFFFAOYSA-N
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Description

Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)-, also known as β-Bisabolene, is an organic compound with the molecular formula C15H24. It is a member of the cyclohexene family and is characterized by its unique structure, which includes a cyclohexene ring substituted with a methyl group and a methylenehexyl group. This compound is commonly found in essential oils and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexene with appropriate alkylating agents under controlled conditions. The reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- often involves large-scale chemical processes. These processes may include the use of continuous flow reactors, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used. The reactions are usually performed in anhydrous solvents.

    Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2) and are conducted under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- can yield alcohols, ketones, or carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt microbial cell membranes, while its anti-inflammatory effects could be due to the inhibition of pro-inflammatory signaling pathways.

Comparison with Similar Compounds

Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- can be compared with other similar compounds, such as:

    Cyclohexene, 1-methyl-4-(1-methylethylidene)-: This compound has a similar structure but differs in the position and type of substituents.

    Cyclohexene, 4-methyl-1-(1-methylethyl)-: Another similar compound with variations in the substituent groups.

    β-Bisabolene: A stereoisomer of Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- with different spatial arrangements of atoms.

The uniqueness of Cyclohexene, 1-methyl-4-(5-methyl-1-methylenehexyl)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

74253-04-6

Molecular Formula

C15H26

Molecular Weight

206.37 g/mol

IUPAC Name

1-methyl-4-(6-methylhept-1-en-2-yl)cyclohexene

InChI

InChI=1S/C15H26/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h8,12,15H,4-7,9-11H2,1-3H3

InChI Key

XWPHDIMQUVEJCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(=C)CCCC(C)C

Origin of Product

United States

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